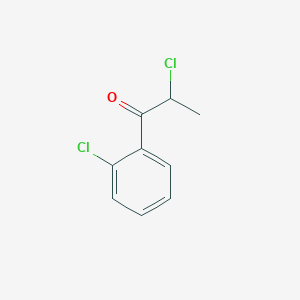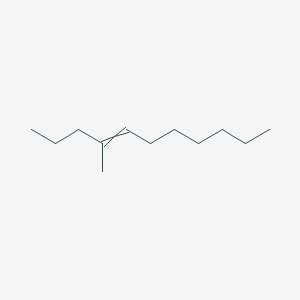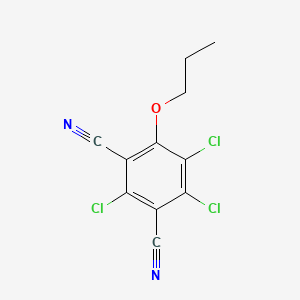
1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro- is a chemical compound with the molecular formula C11H4Cl3N2O It is a derivative of benzenedicarbonitrile, characterized by the presence of three chlorine atoms and a propoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro- typically involves the following steps:
Reduction: Conversion of nitro groups to amino groups.
Chlorination: Introduction of chlorine atoms at specific positions on the benzene ring.
Propoxylation: Attachment of a propoxy group to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and propoxylation processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of catalysts, specific temperatures, and pressure settings to optimize the reaction rates and product formation.
化学反応の分析
Types of Reactions
1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH) or alkoxide ions (RO) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,3-Benzenedicarbonitrile, 4-methoxy-2,5,6-trichloro-: Similar structure but with a methoxy group instead of a propoxy group.
1,3-Benzenedicarbonitrile, 4-amino-2,5,6-trichloro-: Contains an amino group instead of a propoxy group.
2,4,5-Trichloro-1,3-benzenedicarbonitrile: Similar chlorination pattern but lacks the propoxy group.
Uniqueness
1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro- is unique due to the presence of the propoxy group, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where the propoxy group plays a crucial role in the compound’s behavior and properties.
特性
CAS番号 |
57531-88-1 |
|---|---|
分子式 |
C11H7Cl3N2O |
分子量 |
289.5 g/mol |
IUPAC名 |
2,4,5-trichloro-6-propoxybenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C11H7Cl3N2O/c1-2-3-17-11-7(5-16)8(12)6(4-15)9(13)10(11)14/h2-3H2,1H3 |
InChIキー |
IUYFHJWCXBQMJK-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


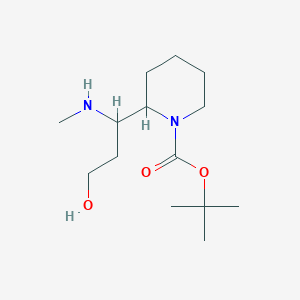



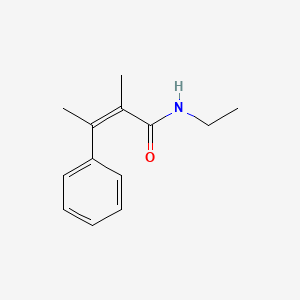
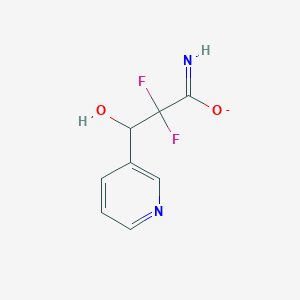


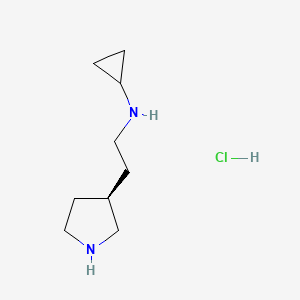
![3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine](/img/structure/B13948631.png)
